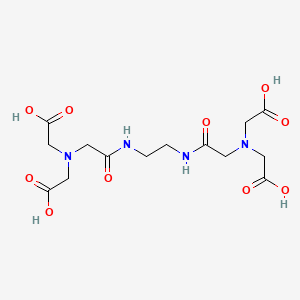
L-Idaric Acid Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Idaric Acid Disodium Salt is a chemical compound with the molecular formula C6H8Na2O8 and a molecular weight of 254.10 g/mol. It is a disodium salt of L-Idaric acid, which is a monosaccharide derivative. This compound is used in various biochemical applications, including the synthesis of L-idaro-1,4-lactone and the biosynthesis of myoinositol in rat seminal vesicles.
準備方法
Synthetic Routes and Reaction Conditions
L-Idaric Acid Disodium Salt can be synthesized through the oxidation of L-idose, a rare sugar. The oxidation process typically involves the use of strong oxidizing agents such as nitric acid or potassium permanganate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by neutralizing the reaction mixture with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale oxidation of L-idose using similar oxidizing agents. The process is optimized for high yield and purity, and the product is purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
L-Idaric Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound back to its corresponding alcohol.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters and ethers.
科学的研究の応用
L-Idaric Acid Disodium Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of L-idaro-1,4-lactone, an inhibitor of α-L-idosiduronase.
Biology: Utilized in the biosynthesis of myoinositol in rat seminal vesicles.
Medicine: Investigated for its potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Employed in the production of various biochemical reagents and as a standard in analytical chemistry.
作用機序
The mechanism of action of L-Idaric Acid Disodium Salt involves its interaction with specific enzymes and biochemical pathways. For example, it inhibits α-L-idosiduronase by binding to the active site of the enzyme, thereby preventing the hydrolysis of glycosidic bonds. This inhibition can affect various metabolic pathways and has potential therapeutic implications.
類似化合物との比較
L-Idaric Acid Disodium Salt can be compared with other similar compounds such as:
D-Glucaric Acid Disodium Salt: Another disodium salt of a hexaric acid, used in similar biochemical applications.
L-Gulonic Acid Disodium Salt: A related compound with similar structural features and applications.
D-Galactaric Acid Disodium Salt: Used in organic synthesis and biochemical research.
Uniqueness
This compound is unique due to its specific inhibitory effects on α-L-idosiduronase and its role in the biosynthesis of myoinositol. These properties make it valuable in both research and industrial applications.
特性
分子式 |
C6H8Na2O8 |
|---|---|
分子量 |
254.10 g/mol |
IUPAC名 |
disodium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3+,4+;;/m0../s1 |
InChIキー |
IDAGXRIGDWCIET-ILFCYSDFSA-L |
異性体SMILES |
[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Na+].[Na+] |
正規SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)
![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)
![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)

![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)


![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)

![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)

